molecular formula C13H14N2O6 B11072493 5-(hydroxymethyl)-7'-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

5-(hydroxymethyl)-7'-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11072493
M. Wt: 294.26 g/mol
InChI Key: UZQOJIYHYMJLLX-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-7’-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by a spiro linkage between a dioxane ring and an indole moiety. This compound is notable for its unique structural features, which include a nitro group, a hydroxymethyl group, and a spiro connection, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-7’-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: Nitration of the indole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Spirocyclization: The spiro linkage is formed by reacting the nitroindole with a dioxane derivative under basic conditions, often using a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(hydroxymethyl)-7’-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-7’-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-nitroindole: Lacks the spiro linkage and hydroxymethyl group.

    5-hydroxymethylindole: Lacks the nitro group and spiro linkage.

    Spiro[1,3-dioxane-2,3’-indole]: Lacks the nitro and hydroxymethyl groups.

Uniqueness

5-(hydroxymethyl)-7’-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to the combination of its functional groups and spiro linkage. This structural complexity provides a versatile platform for chemical modifications and the exploration of new chemical and biological properties.

Properties

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

IUPAC Name

5-(hydroxymethyl)-7'-methyl-5-nitrospiro[1,3-dioxane-2,3'-1H-indole]-2'-one

InChI

InChI=1S/C13H14N2O6/c1-8-3-2-4-9-10(8)14-11(17)13(9)20-6-12(5-16,7-21-13)15(18)19/h2-4,16H,5-7H2,1H3,(H,14,17)

InChI Key

UZQOJIYHYMJLLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2)OCC(CO3)(CO)[N+](=O)[O-]

solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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